

Independent Verification of Bomedemstat (BO-1236) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BO-1236

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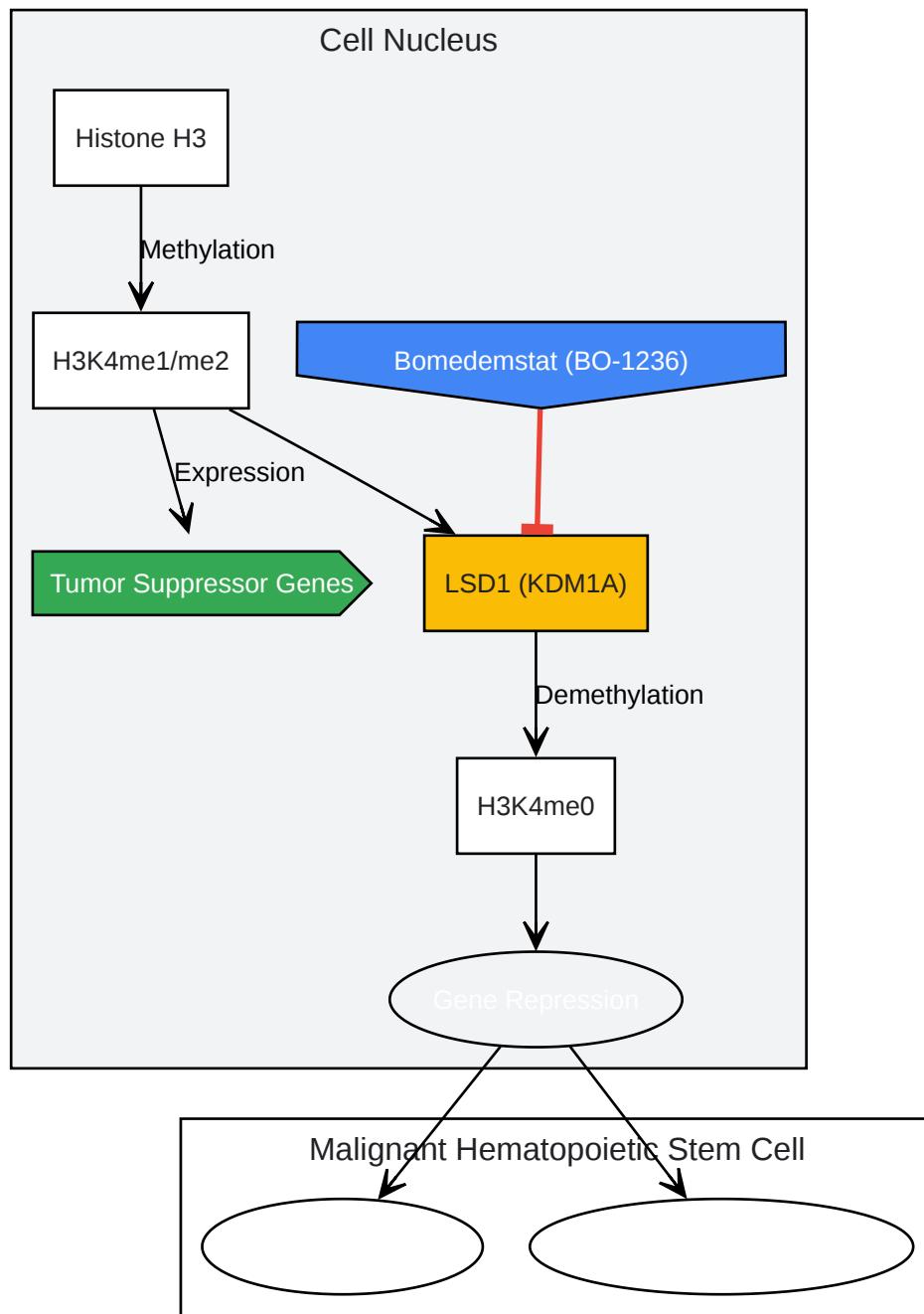
This guide provides an objective comparison of the investigational drug Bomedemstat (formerly known as **BO-1236**, also **IMG-7289** or **MK-3543**), a first-in-class, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), against current therapeutic alternatives for the treatment of myeloproliferative neoplasms (MPNs).^{[1][2][3]} The data presented is collated from published clinical trial findings to facilitate an independent verification of Bomedemstat's performance.

Mechanism of Action

Bomedemstat functions by inhibiting the human enzyme lysine-specific demethylase-1 (LSD1), an epigenetic regulator that plays a crucial role in the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.^{[1][3]} LSD1 is overexpressed in MPNs.^{[4][5]} By inhibiting LSD1, Bomedemstat aims to control the overproduction of blood cells, particularly platelets, and potentially modify the disease course.^{[5][6]} Specifically, LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which leads to transcriptional repression of some genes and activation of others. Inhibition of LSD1 by Bomedemstat enhances H3K4 methylation, leading to increased expression of tumor suppressor genes, and promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.^[7]

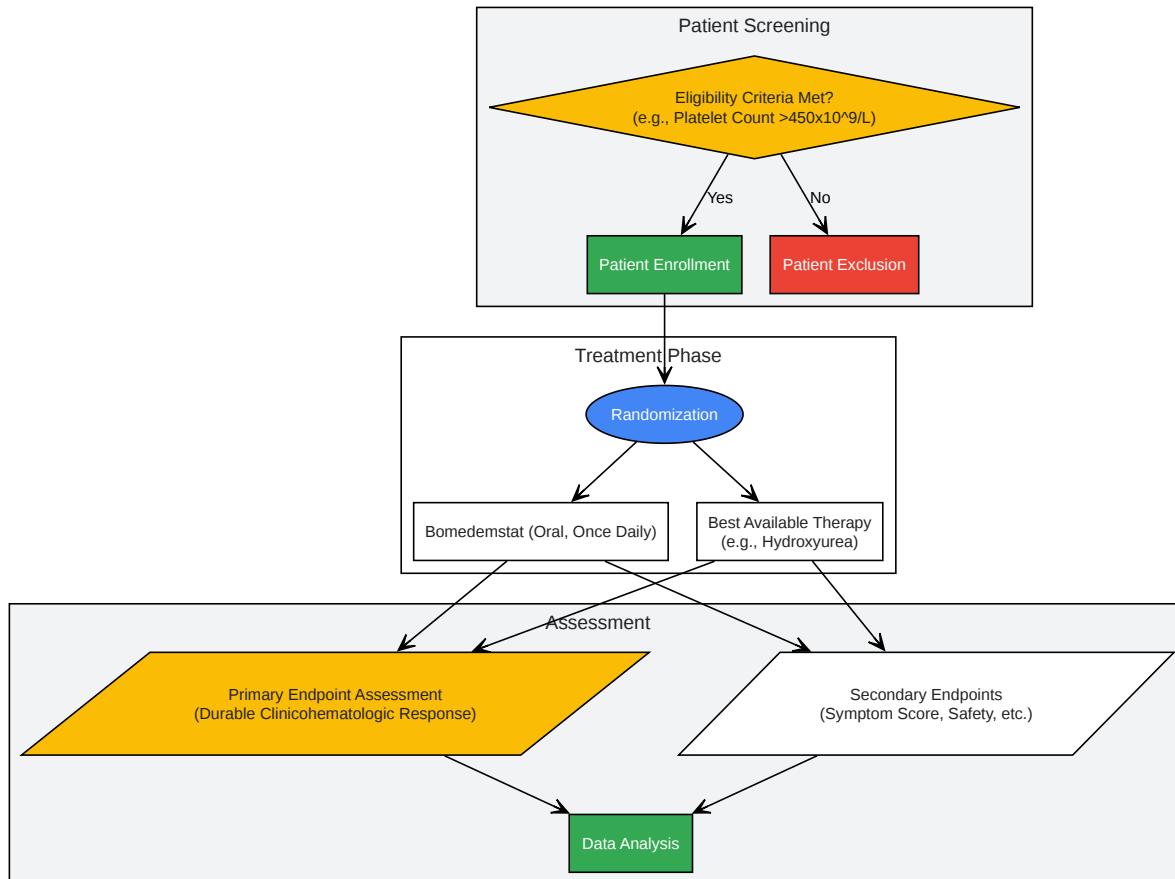
Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the structure of clinical investigations, the following diagrams are provided.



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Caption: Mechanism of action of Bomedemstat in inhibiting LSD1.

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Caption: Generalized workflow for Bomedemstat clinical trials.

Performance Comparison: Bomedemstat vs. Alternatives

The clinical development of Bomedemstat has focused on two primary MPNs: Essential Thrombocythemia (ET) and Myelofibrosis (MF).

Bomedemstat in Essential Thrombocythemia (ET)

Alternative: Hydroxyurea is a standard first-line cytoreductive therapy for high-risk ET.[\[8\]](#)[\[9\]](#)

Clinical Trial Data:

Endpoint/Parameter	Bomedemstat (Phase 2b, NCT04254978) [10]	Notes
Patient Population	Patients with ET resistant/intolerant to at least one standard treatment.	88% of patients previously treated with hydroxyurea met ELN criteria for resistance/intolerance.
Primary Objective	Safety and response (platelet count $\leq 400 \times 10^9/L$ without thromboses).	
Platelet Count Reduction	91% of patients treated for ≥ 12 weeks achieved a platelet count $\leq 400 \times 10^9/L$.	Median time to response was 8.1 weeks.
Durable Response	83% of patients treated for > 24 weeks achieved a durable response (platelet count $\leq 400 \times 10^9/L$ for ≥ 12 weeks).	
Symptom Improvement (TSS)	In patients with baseline TSS ≥ 10 , 69% showed reductions at Week 12.	38% had improvements of > 10 points.
Mutant Allele Frequency	At Week 24, 87% of evaluable patients had a decrease in JAK2 and CALR allele frequencies.	Mean decrease of -29%.
Common Adverse Events	Dysgeusia (52%), fatigue (34%), constipation (32%), arthralgia (27%), thrombocytopenia (25%).	

Ongoing Comparative Trial: A Phase 3 trial (NCT06456346, Shorespan-007) is currently evaluating Bomedemstat against hydroxyurea in treatment-naive ET patients.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#) The primary endpoint is the durable clinicohematologic response rate.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

Bomedemstat in Myelofibrosis (MF)

Alternative: Ruxolitinib (a JAK1/2 inhibitor) is the standard of care for managing symptoms and splenomegaly in intermediate- to high-risk MF.[4][13]

Clinical Trial Data:

Endpoint/Parameter	Bomedemstat (Phase 2, NCT03136185)[14][15]	Notes
Patient Population	Patients with advanced MF intolerant, refractory, or inadequately controlled by approved therapy.	83% of patients had prior treatment with ruxolitinib.[15]
Spleen Volume Reduction (SVR)	At 24 weeks, 64% of evaluable patients had a reduction in spleen volume.	28% had an SVR of $\geq 20\%.$ [14]
Symptom Improvement (TSS)	At 24 weeks, 55% of all patients had a decrease in TSS.	22% experienced a decrease of $\geq 50\%.$ [14]
Bone Marrow Fibrosis	85% of patients had improved or stable bone marrow fibrosis scores post-baseline.[14]	
Anemia	90% of transfusion-independent patients at baseline had stable or improved hemoglobin levels. [14]	44% had an increase of at least 1.0 g/dL.[14]
Common Adverse Events	Not detailed in the provided search results.	The treatment was generally reported as well-tolerated.[14][15]

Combination Therapy: A Phase 2 study has also evaluated Bomedemstat in combination with ruxolitinib for patients with MF, demonstrating safety and favorable efficacy in both JAK inhibitor-naïve and previously treated patients.[13]

Experimental Protocols

Phase 2b Study in Essential Thrombocythemia (NCT04254978)

- Study Design: An ongoing, global, open-label, Phase 2b study.[[10](#)]
- Participants: Patients with ET requiring cytoreductive therapy who are resistant or intolerant to at least one standard treatment, with a platelet count $>450 \times 10^9/L$ and hemoglobin ≥ 10 g/dL.[[10](#)]
- Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, titrated to maintain a platelet count of 200-400x10⁹/L.[[10](#)]
- Primary Outcome Measures: Safety and the proportion of patients achieving a platelet count $\leq 400 \times 10^9/L$ without thrombotic events.[[10](#)]
- Key Secondary Outcome Measures: Durability of response, symptom improvement as measured by the Total Symptom Score (TSS), and reduction in white blood cell counts and mutation burden.[[10](#)]

Phase 2 Study in Advanced Myelofibrosis

(NCT03136185)

- Study Design: An ongoing, global, open-label, Phase 2 study.[[15](#)]
- Participants: Patients with intermediate-2 or high-risk MF who are intolerant, refractory, resistant, or inadequately controlled by approved therapy, with a platelet count $\geq 100 \times 10^9/L$. [[15](#)]
- Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, with titration as needed to achieve a target platelet count of 50-75x10⁹/L.[[15](#)]
- Primary Outcome Measures: Safety, reduction in spleen volume as measured by MRI/CT, and reduction in total symptom scores (TSS) using the MPN-SAF instrument.[[15](#)]

- Key Secondary Outcome Measures: Changes in bone marrow fibrosis, anemia, and the allelic frequencies of mutations.[15]

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- To cite this document: BenchChem. [Independent Verification of Bomedemstat (BO-1236) Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667345#independent-verification-of-bo-1236-s-published-findings>

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